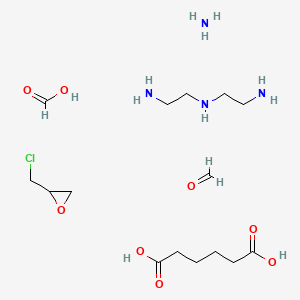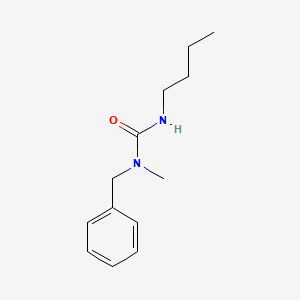
N-Benzyl-N'-butyl-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N’-butyl-N-methylurea is a compound belonging to the class of N-substituted ureas These compounds are characterized by the presence of a urea group (NH-CO-NH) where one or both nitrogen atoms are substituted with alkyl or aryl groups N-Benzyl-N’-butyl-N-methylurea has a benzyl group attached to one nitrogen atom, a butyl group attached to the other nitrogen atom, and a methyl group attached to the nitrogen atom in the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including N-Benzyl-N’-butyl-N-methylurea, can be achieved through several methods. One common method involves the reaction of isocyanates or carbamoyl chlorides with amines. For example, the reaction of benzyl isocyanate with butylamine and methylamine can yield N-Benzyl-N’-butyl-N-methylurea. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under mild conditions .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene as a reagent. Phosgene reacts with the corresponding amine to form the desired isocyanate, which then reacts with another amine to produce the N-substituted urea. This method, while efficient, poses safety and environmental concerns due to the toxicity of phosgene .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N’-butyl-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield urea derivatives with additional functional groups, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-Benzyl-N’-butyl-N-methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N’-butyl-N-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-methylethanolamine: Similar structure but with an ethanolamine group instead of a butyl group.
N-Benzyl-N,N-dimethylurea: Contains two methyl groups instead of a butyl and a methyl group.
N-Butyl-N-methylurea: Lacks the benzyl group, having only butyl and methyl groups attached to the urea moiety
Uniqueness
N-Benzyl-N’-butyl-N-methylurea is unique due to the combination of benzyl, butyl, and methyl groups attached to the urea moiety. This unique structure imparts specific chemical and biological properties, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
73355-65-4 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-benzyl-3-butyl-1-methylurea |
InChI |
InChI=1S/C13H20N2O/c1-3-4-10-14-13(16)15(2)11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) |
Clave InChI |
PQDDBLKQASUALH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)N(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


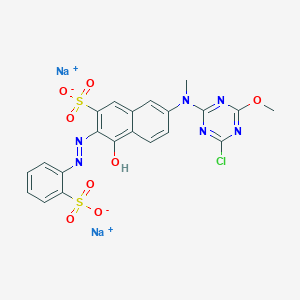
![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
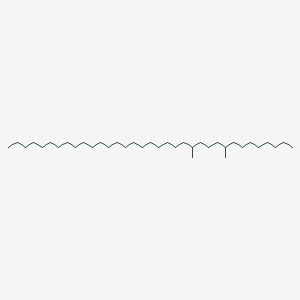
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)
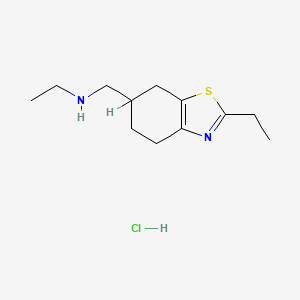
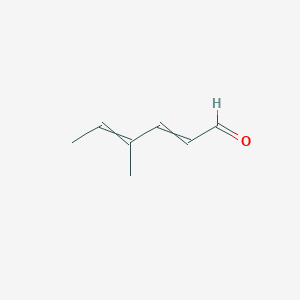
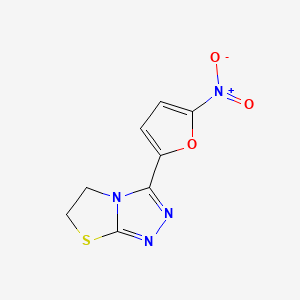
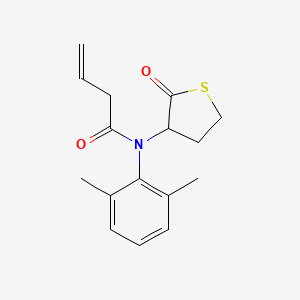

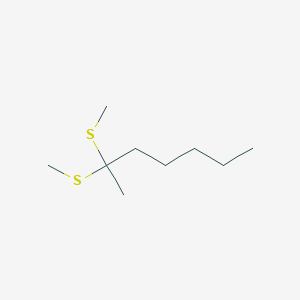
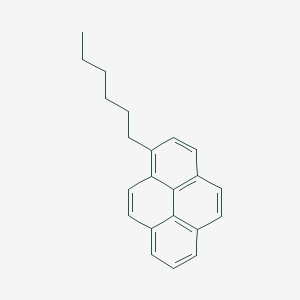
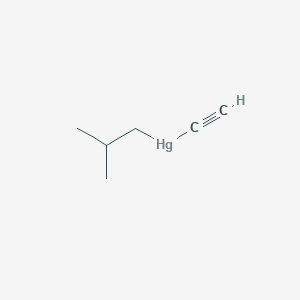
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
